(2E)-3-(3,4-dimethoxyphenyl)-N,N-dimethylprop-2-enamide
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Overview
Description
(E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)acrylonitrile: Similar in structure but contains a nitrile group instead of an amide group.
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
(E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)8-6-10-5-7-11(16-3)12(9-10)17-4/h5-9H,1-4H3/b8-6+ |
InChI Key |
XBCZZPJXWPPNHW-SOFGYWHQSA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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